molecular formula C12H15NO2 B6236266 1-benzyl-4-hydroxypiperidin-2-one CAS No. 500229-81-2

1-benzyl-4-hydroxypiperidin-2-one

Cat. No. B6236266
CAS RN: 500229-81-2
M. Wt: 205.3
InChI Key:
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Description

1-Benzyl-4-hydroxypiperidine is a reactant for the synthesis of various compounds such as Muscarinic acetylcholine receptor antagonist, beta 2 adrenoceptor agonist, Fatty acid amide hydrolase inhibitors, PI3 kinase-alpha inhibitors, Flavonoid derivatives used as dual binding acetylcholinesterase inhibitors, Urotensin-II receptor antagonists, and Rho kinase inhibitors .


Synthesis Analysis

4-Hydroxypiperidine can be used in the synthesis of a highly potent and selective IP (PGI (2) receptor) agonist . It can also be used in the study of copper-catalyzed N - versus O -arylation .


Molecular Structure Analysis

The molecular formula of 1-benzyl-4-hydroxypiperidin-2-one is C12H15NO2 . Its molecular weight is 205.253 . The molecular structure, vibrational spectra, NBO and UV-spectral analysis of 4-Hydroxypiperidine have been studied .


Chemical Reactions Analysis

1-Benzyl-4-hydroxypiperidine is the reactant for synthesis of various compounds such as Muscarinic acetylcholine receptor antagonist, beta 2 adrenoceptor agonist, Fatty acid amide hydrolase inhibitors, PI3 kinase-alpha inhibitors, Flavonoid derivatives used as dual binding acetylcholinesterase inhibitors, Urotensin-II receptor antagonists, and Rho kinase inhibitors .

Mechanism of Action

The compounds with a substituted 4-piperidinol core have been found to be potent antagonists of the human H (3) receptor .

Safety and Hazards

According to the safety data sheet, 1-Benzyl-4-hydroxypiperidine causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is classified as a combustible liquid and is harmful if swallowed .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-benzyl-4-hydroxypiperidin-2-one involves the conversion of benzyl cyanide to 1-benzyl-4-piperidone, followed by the addition of a hydroxyl group to the piperidone ring.", "Starting Materials": [ "Benzyl cyanide", "Sodium borohydride", "Acetic acid", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Hydrogen peroxide" ], "Reaction": [ "Benzyl cyanide is reduced to 1-benzyl-4-piperidone using sodium borohydride in acetic acid.", "1-benzyl-4-piperidone is treated with hydrochloric acid and sodium hydroxide to form the hydrochloride salt of 1-benzyl-4-piperidone.", "The hydrochloride salt of 1-benzyl-4-piperidone is treated with hydrogen peroxide in methanol to introduce a hydroxyl group to the piperidone ring, forming 1-benzyl-4-hydroxypiperidin-2-one." ] }

CAS RN

500229-81-2

Product Name

1-benzyl-4-hydroxypiperidin-2-one

Molecular Formula

C12H15NO2

Molecular Weight

205.3

Purity

95

Origin of Product

United States

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